Diethyl (dipropylamino)propanedioate
Description
Diethyl (dipropylamino)propanedioate is a propanedioic acid derivative where the central carbon atom of the propanedioate core is substituted with a dipropylamino group (-N(C₃H₇)₂) and esterified with ethyl groups at the terminal carboxylate positions. This structure combines the reactivity of the malonate ester system with the steric and electronic effects of the tertiary amine group.
Properties
CAS No. |
82697-03-8 |
|---|---|
Molecular Formula |
C13H25NO4 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
diethyl 2-(dipropylamino)propanedioate |
InChI |
InChI=1S/C13H25NO4/c1-5-9-14(10-6-2)11(12(15)17-7-3)13(16)18-8-4/h11H,5-10H2,1-4H3 |
InChI Key |
UVXPPRDKOGYPOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues of Propanedioate Esters
Propanedioate esters vary by substituents on the central carbon and ester groups. Key comparisons include:
Key Observations :
- However, bulky substituents may reduce volatility .
- Biological Activity: Esters with shorter alkyl chains (e.g., ethyl) or unsaturated groups (e.g., ethyl pent-4-enoate) exhibit stronger nematicidal activity (>85% mortality at 24h) compared to bulkier or saturated derivatives . The dipropylamino group’s impact on bioactivity remains speculative but could modulate membrane permeability in nematodes.
Amino-Substituted Propanedioate Derivatives
Compounds with amino groups on the propanedioate core, though rare in the evidence, include:
- Diethyl 2-(3-hydroxypropyl)propanedioate : Features a hydroxypropyl substituent, increasing hydrophilicity. Used in pharmaceutical intermediates .
- Diethyl 2-(3-bromopropyl)-propanedioate : Bromine substitution introduces electrophilic reactivity, useful in cross-coupling reactions .
Comparison with this compound:
Physicochemical Properties
- Dielectric Behavior : Diethyl propanedioate derivatives exhibit moderate dielectric constants (ε ≈ 7–8), suggesting utility as solvents or intermediates in polar reaction systems .
- Dipole Moments: The dipole moment of diethyl propanedioate (2.49 D) aligns with oxalate analogs, indicating similar charge distribution. Substitution with a dipropylamino group may increase this value due to the amine’s electron-donating effects.
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